B1575874 Sm-AMP-D2

Sm-AMP-D2

Cat. No.: B1575874
Attention: For research use only. Not for human or veterinary use.
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Description

Sm-AMP-D2 is a novel, cationic plant defensin isolated and cloned from the seeds of common chickweed (Stellaria media L.) . This peptide consists of 50 amino acids and exhibits a net charge of +3 at neutral pH . It displays strong, broad-spectrum inhibitory activity against a range of economically important phytopathogenic fungi and oomycetes, with IC50 values in the sub-micromolar to micromolar range . Research indicates high efficacy against fungi such as Botrytis cinerea (IC50 0.35 µM), Fusarium oxysporum (IC50 0.5 µM), and Bipolaris sorokiniana (IC50 0.52 µM), among others . The primary sequence is KICERASGTWKGICIHSNDCNNQCVKWENAGSGSCHYQFPNYMCFCYFNC . With its potent and specific antifungal properties, this compound is a promising candidate for agricultural research, particularly for engineering pathogen resistance in crops . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Fungi,

sequence

KICERASGTWKGICIHSNDCNNQCVKWENAGSGSCHYQFPNYMCFCYFNC

Origin of Product

United States

Isolation, Purification, and Initial Characterization Methodologies of Sm Amp D2

Advanced Extraction and Fractionation Techniques for Plant Seed Peptides from Stellaria media L.

The initial step in obtaining peptides from Stellaria media seeds involves efficient extraction and fractionation to liberate the peptides from the complex cellular matrix and separate them from other plant components. A common and effective method for isolating plant antimicrobial peptides (AMPs), including those from S. media seeds, utilizes acidic extraction. fishersci.beatamanchemicals.com

The process typically begins with the homogenization of Stellaria media seeds, often performed under cryogenic conditions using liquid nitrogen to preserve peptide integrity by minimizing enzymatic degradation. fishersci.beatamanchemicals.comfishersci.se Following homogenization, peptides are extracted using an acidic solution, such as 10% acetic acid. fishersci.beatamanchemicals.com Acetic acid is effective in solubilizing basic peptides like defensins. The extract is then subjected to precipitation, commonly with acetone, which helps to remove larger proteins and other non-peptide components, concentrating the peptide fraction. fishersci.beatamanchemicals.com The precipitated material containing the target peptides is subsequently collected.

Fractionation techniques are then employed to further refine the peptide mixture. Desalting is a crucial early fractionation step, often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). fishersci.beatamanchemicals.com This step removes salts and other small polar molecules that could interfere with subsequent purification steps. The desalted peptide fraction is then typically lyophilized, removing the solvent and yielding a dry peptide-enriched powder ready for high-resolution purification. fishersci.beatamanchemicals.com

The extraction and initial fractionation steps are summarized in the table below:

StepMethodPurpose
Seed Preparation & LysisHomogenization in Liquid NitrogenDisrupt cell structure, preserve peptide integrity
Peptide ExtractionExtraction with 10% Acetic AcidSolubilize peptides, particularly basic AMPs
Bulk PrecipitationAcetone PrecipitationRemove larger molecules, concentrate peptide fraction
Desalting and FractionationReversed-Phase HPLC (RP-HPLC) DesaltingRemove salts and small polar contaminants
Solvent Removal & StorageLyophilizationObtain dry peptide powder for storage and further purification

High-Resolution Chromatographic Strategies for Sm-AMP-D2 Purification

Achieving high purity of this compound from the complex mixture obtained after initial extraction and fractionation requires the use of high-resolution chromatographic techniques. While the search results specifically mention RP-HPLC for desalting fishersci.beatamanchemicals.com, stepwise chromatography is a general approach used in the isolation of peptides from S. media seeds. fishersci.se

Reversed-phase HPLC is a powerful method for peptide purification, separating compounds based on their hydrophobicity. By using a stationary phase with hydrophobic properties and a mobile phase with a gradient of increasing organic solvent concentration (e.g., acetonitrile (B52724) in an acidic buffer like trifluoroacetic acid), peptides are eluted based on their affinity for the stationary phase. nih.govnih.gov This technique allows for the separation of closely related peptides, such as Sm-AMP-D1 and this compound, which are described as highly homologous. fishersci.beatamanchemicals.com

The specific details of the high-resolution chromatographic steps used for the final purification of this compound after desalting are not explicitly detailed in the provided search snippets. However, given the nature of peptide purification and the mention of stepwise chromatographies fishersci.se, it is standard practice to employ one or more stages of high-resolution chromatography, with RP-HPLC being a highly suitable method, to isolate the target peptide this compound in a highly pure form.

Electrophoretic and Mass Spectrometric Approaches for Confirming Peptide Homogeneity and Initial Molecular Features

Following chromatographic purification, it is essential to confirm the homogeneity of the isolated this compound peptide and determine its initial molecular features. Electrophoretic and mass spectrometric approaches are indispensable tools for these characterizations.

Electrophoresis, such as SDS-PAGE, is a technique used to separate proteins and peptides based on their size. While not explicitly detailed for this compound in the provided results, electrophoresis is a standard method in peptide and protein purification workflows to assess the purity and apparent molecular weight of isolated molecules. thegoodscentscompany.comebi.ac.uk Observing a single band of the expected size on an electrophoretic gel is indicative of a homogenous preparation.

Mass spectrometry (MS) provides precise information about the molecular weight of a peptide and can be used to confirm its identity and assess purity. fishersci.sethegoodscentscompany.comebi.ac.ukfishersci.befishersci.be Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a common technique used for analyzing peptides. fishersci.seebi.ac.uk This method can accurately determine the mass-to-charge ratio (m/z) of the peptide, allowing for the confirmation of its molecular weight. Studies on Stellaria media peptides, including related AMPs, have utilized MALDI-TOF MS to confirm the molecular mass of isolated peptides. fishersci.se

Initial characterization of this compound through these methods has revealed key molecular features. This compound is a mature peptide consisting of 50 amino acid residues. fishersci.beatamanchemicals.com Its precursor protein includes a signal peptide of 32 amino acid residues. fishersci.beatamanchemicals.com The approximate molecular weight of this compound has been reported to be in the range of 7.0-7.5 kDa. nih.gov Mass spectrometry data, along with techniques like amino acid sequencing (though Edman degradation was mentioned for a different S. media peptide fishersci.se), contribute to confirming the peptide's primary structure and molecular characteristics.

Initial Molecular Features of this compound:

FeatureValue(s)Source Information
Mature Peptide Length50 amino acidsBased on cDNA sequence analysis. fishersci.beatamanchemicals.com
Precursor Length82 amino acids32 (signal) + 50 (mature). fishersci.beatamanchemicals.com
Approximate Molecular Weight7.0-7.5 kDaDetermined by characterization methods. nih.gov
NatureDefensin (B1577277)Classified based on homology and activity. fishersci.beatamanchemicals.com

Molecular Biology and Genetic Basis of Sm Amp D2 Biosynthesis

Molecular Cloning and Gene Sequencing Methodologies for Sm-AMP-D2

The initial characterization of this compound involved its isolation and subsequent molecular cloning to determine its genetic sequence. cDNA sequences encoding Sm-AMP-D1 and this compound were successfully obtained. researchgate.netnih.gov These cDNA sequences represent the transcribed mRNA after introns have been removed. The availability of cDNA sequences is crucial for understanding the coding region of the gene and the amino acid sequence of the precursor protein.

Further investigation involved identifying the corresponding genes in the S. media genome. Genes encoding Sm-D1, a highly homologous defensin (B1577277), were identified through PCR amplification using Sm-D1-specific primers and genomic DNA from S. media. researchgate.netnih.gov This approach allowed for the examination of the genomic structure, including the presence and location of introns. While the search results specifically mention the cloning of Sm-D1 genes, given the high homology between Sm-AMP-D1 and this compound, similar methodologies would likely be applied to clone and sequence the gene(s) encoding this compound.

Analysis of Gene Structure and Regulatory Elements Governing this compound Expression

Analysis of the gene structure encoding defensins in S. media has provided insights into their organization. Studies on the Sm-D1-encoding genes revealed the presence of a single intron. researchgate.netnih.gov This intron, approximately 599 base pairs in length, is located within the region encoding the signal peptide. researchgate.netnih.gov The identified Sm-D1 genes exhibited variations in nucleotide sequences within the intron and the 3'-untranslated regions (UTRs), while the coding sequences remained well conserved. researchgate.netnih.gov One of the identified genes perfectly matched the sm-D1 cDNA sequence, indicating that it is an actively transcribed gene. researchgate.netnih.gov

While specific regulatory elements directly governing this compound expression are not explicitly detailed in the provided search results, the context of plant defensins suggests that their expression is often regulated in response to environmental cues, such as pathogen attack or abiotic stress. mdpi.comresearchgate.net Further research would be needed to identify specific promoter regions and transcription factors that control the transcriptional activity of the this compound gene.

Transcriptional Profiling and Spatiotemporal Expression Patterns of this compound

Transcriptional profiling and the study of spatiotemporal expression patterns reveal where and when a gene is active. Sm-AMP-D1 and this compound were initially isolated from Stellaria media seeds, suggesting a significant level of expression in this tissue. researchgate.netnih.gov One source also indicates that Sm-D1 and Sm-D2 were expressed in flowers and seedlings, based on unpublished data. researchgate.net

This suggests that the expression of this compound is not limited to seeds but occurs in other plant tissues as well. Detailed transcriptional profiling, such as through quantitative PCR or RNA sequencing across different developmental stages and tissues, would provide a more comprehensive understanding of the spatiotemporal expression patterns of this compound mRNA. Such studies could also investigate how the expression levels change in response to various stimuli, such as fungal infection.

Investigating Post-Translational Processing and Maturation Pathways of this compound Precursors

Like many peptides, this compound is synthesized as a precursor protein that undergoes post-translational processing to yield the mature, active form. The cDNA sequences for Sm-AMP-D1 and this compound revealed that they are translated as highly homologous precursor proteins. researchgate.netnih.gov These precursors are composed of a signal peptide region, consisting of 32 amino acid residues, followed by the mature peptide domain, which contains 50 amino acid residues. researchgate.netnih.gov

The presence of a signal peptide at the N-terminus of the precursor protein is characteristic of secreted or vacuolar proteins and indicates that the precursor is likely directed into the endoplasmic reticulum for folding and further processing. The maturation of this compound from its precursor involves the proteolytic cleavage of this signal peptide to release the mature defensin. researchgate.netnih.gov

The precursor proteins of Sm-AMP-D1 and this compound differ by only two amino acid residues: one difference is located within the signal peptide region, and the other is in the mature peptide domain. researchgate.netnih.gov This high degree of homology in the precursor structure underscores their close evolutionary relationship and likely similar processing pathways. While signal peptide cleavage is a key maturation step identified, other post-translational modifications, such as disulfide bond formation (characteristic of defensins due to their cysteine residues), are also essential for the correct folding and activity of the mature peptide. mdpi.comproteomics.com.au

The precursor structure can be summarized as follows:

RegionLength (amino acids)Notes
Signal Peptide32Cleaved during maturation
Mature Peptide50Biologically active defensin
Total Precursor82Undergoes post-translational processing

Further research is needed to identify the specific proteases responsible for signal peptide cleavage and to investigate other potential post-translational modifications that may occur, such as amidation or glycosylation, although these were not specifically mentioned for this compound in the search results. news-medical.netcreative-biolabs.comabcam.com

Comparative Genomic and Proteomic Studies of this compound Homologs across Plant Species

Comparative studies are valuable for understanding the evolutionary history, functional conservation, and diversification of proteins like this compound. Sm-AMP-D1 and this compound exhibit sequence homology to defensins found in plants belonging to the Brassicaceae family. researchgate.netnih.gov This suggests a shared ancestry and potentially conserved functions among defensins in different plant families.

The observation that similar "pairs" of highly homologous defensins, differing by only a single amino acid substitution, have been discovered in other dicotyledonous plant species further supports the value of comparative genomic and proteomic studies. scienceopen.com These comparisons can help identify conserved motifs or residues that are critical for the structure, function, or processing of defensins.

Genomic studies can involve comparing the gene sequences, structures (e.g., intron/exon organization), and chromosomal locations of this compound and its homologs in other plant species. Proteomic studies can compare the amino acid sequences, post-translational modifications, and expression profiles of the mature peptides. Such comparative analyses can shed light on the evolutionary pressures that have shaped the diversity and function of plant defensins and potentially identify key features that contribute to the potent antifungal activity observed in this compound. researchgate.netnih.gov

Structural Biology and Conformational Dynamics Studies of Sm Amp D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of proteins and peptides in solution. nih.gov By analyzing the chemical shifts, coupling constants, and NOE cross-peaks from NMR spectra (such as 1H and 13C NMR), researchers can obtain distance and dihedral angle restraints that are then used to calculate the peptide's solution structure. nih.gov This method can also provide insights into the molecule's flexibility and dynamics in a native-like environment. While NMR has been used to study the structure of other plant defensins and related peptides from Stellaria media, specific detailed NMR data or a determined solution structure for Sm-AMP-D2 were not found in the conducted searches. nih.govnih.govmdpi-res.com

Computational Approaches to Model this compound Folding, Stability, and Conformational Ensembles

Computational methods, such as molecular dynamics simulations, protein folding algorithms, and homology modeling, play a significant role in complementing experimental structural studies. These approaches can be used to predict peptide structures, simulate their dynamic behavior, assess their stability under various conditions, and explore different conformational states. Computational modeling can provide insights into folding pathways and the ensemble of structures a peptide may adopt in solution. While computational studies are widely used in peptide research, specific computational modeling focused on predicting the detailed folding, stability, or conformational ensembles of this compound was not found in the conducted searches.

Mechanistic Dissection of Sm Amp D2 S Biological Activities

Analysis of Sm-AMP-D2's Interaction with Microbial Cell Membranes and Walls in Phytopathogens

Antimicrobial peptides (AMPs), including plant defensins like this compound, commonly exert their effects through interactions with the cell membranes and walls of target microorganisms. fishersci.sewikipedia.orguni.lumpg.deescholarship.orgnih.gov A key factor in this interaction is the electrostatic attraction between the cationic nature of AMPs and the negatively charged components present on microbial surfaces. fishersci.sewikipedia.orguni.luescholarship.orgnih.govwikidata.org Fungal cell walls, for instance, contain chitin, while bacterial membranes are rich in anionic phospholipids, lipopolysaccharides (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria. fishersci.sewikipedia.orguni.luescholarship.orgnih.govwikidata.org

Beyond electrostatic interactions, the amphipathic structure of AMPs, possessing both hydrophobic and hydrophilic regions, is crucial for their ability to interact with and insert into the lipid bilayer of microbial membranes. fishersci.sewikipedia.orgescholarship.orgethersolvent.com This interaction can lead to membrane permeabilization and disruption, ultimately causing cell death. fishersci.seuni.lumpg.denih.gov Several models have been proposed to describe how AMPs disrupt membranes, including the formation of pores (such as the barrel-stave or toroidal pore models) or the carpet model, where peptides accumulate on the membrane surface in a detergent-like manner. fishersci.seuni.lumpg.denih.govatamanchemicals.com Some defensins have also been suggested to interact with specific membrane components like glucosylceramides as receptors for entry into fungal cells. fishersci.se

As a cationic and likely amphipathic plant defensin (B1577277), this compound is expected to employ similar mechanisms involving interactions with the negatively charged components of microbial cell membranes and walls, leading to membrane disruption. While the specific details of this compound's precise mode of membrane interaction (e.g., which pore model or specific binding targets on the membrane) are not explicitly detailed in the currently available information, its potent antifungal activity suggests effective targeting and disruption of fungal and oomycete cellular barriers. nih.govacs.org

Investigation of Intracellular Targets and Perturbation of Essential Microbial Processes by this compound

While membrane interaction is a primary mechanism for many AMPs, some can translocate across the cell membrane to target intracellular components and perturb essential microbial processes. wikipedia.orguni.lunih.govethersolvent.com These intracellular targets can include vital cellular machinery such as DNA, components involved in protein synthesis, or specific metabolic enzymes. wikipedia.orguni.lunih.gov Plant defensins, in general, exhibit diverse mechanisms of action, with some known to possess enzymatic activities or interact with intracellular molecules. guidetopharmacology.org For example, one plant defensin, MtDef5, has been shown to bind DNA, suggesting an intracellular mode of action involving the inhibition of nucleic acid synthesis or transcription. nih.gov

However, based on the currently available research specifically on this compound, there is no detailed information identifying its specific intracellular targets or the precise mechanisms by which it might perturb essential microbial processes internally after membrane translocation. While the possibility of intracellular targets exists, further research is required to elucidate these potential mechanisms for this compound. It is important to distinguish this compound, the plant defensin, from Adenosine Monophosphate Deaminase 2 (AMPD2), an enzyme involved in purine (B94841) metabolism in other organisms, which appeared in some search results due to name similarity but is unrelated to the plant peptide. metabolomicsworkbench.orglipidmaps.orgnih.gov

Studies on the Induction of Host Defense Responses by this compound in Plant Systems

Plant defensins are recognized as important components of the innate immune system in plants, contributing to defense against various pathogens. nih.govguidetopharmacology.org Their presence and expression can enhance the plant's resistance to diseases. nih.govguidetopharmacology.org Research on Sm-AMP-D1, a highly homologous defensin to this compound also isolated from Stellaria media, has demonstrated its role in enhancing host defense. nih.govwikipedia.org Transgenic banana plants expressing the Sm-AMP-D1 gene showed improved resistance to infection by the fungal pathogen Fusarium oxysporum. nih.govwikipedia.org This finding indicates that defensins from Stellaria media, including the class to which this compound belongs, can effectively bolster plant defenses against fungal diseases.

Plant immunity involves complex signaling pathways triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or microbe-associated molecular patterns (MAMPs). fishersci.ie These pathways lead to the activation of defense genes and the production of various antimicrobial compounds and defensive molecules. fishersci.ie While the expression of this compound (and Sm-AMP-D1) in plants clearly contributes to enhanced disease resistance, the specific mechanisms by which this compound might induce broader host defense responses, such as triggering specific phytohormone signaling pathways like salicylic (B10762653) acid (SA), jasmonic acid (JA), or ethylene (B1197577) (ET), are not explicitly described in the provided research. The observed resistance in transgenic plants primarily highlights the peptide's direct antimicrobial activity or its role as an effector molecule within the existing plant defense system.

Elucidation of Structure-Activity Relationships in this compound through Mutagenesis and Peptide Engineering

This compound is a peptide composed of 50 amino acid residues with a defined sequence and is known to adopt the characteristic cysteine-stabilized three-dimensional fold typical of plant defensins. citeab.commetabolomicsworkbench.org The biological activity of AMPs is intimately linked to their structural and physicochemical properties, including their amino acid sequence, net charge, hydrophobicity, amphipathicity, and the presence of disulfide bonds. fishersci.sewikidata.orgethersolvent.comatamanchemicals.commetabolomicsworkbench.orguni.lu Cationic residues, such as lysine (B10760008) and arginine, and hydrophobic residues play significant roles in the interaction with negatively charged microbial membranes. escholarship.orgwikidata.orgethersolvent.com

Sm-AMP-D1 and this compound are described as highly homologous, differing by only two amino acid residues. nih.govacs.orgguidetopharmacology.org Both defensins exhibit potent antimicrobial activity. nih.govacs.org A comparative analysis of the activities of Sm-AMP-D1 and this compound, considering the positions and properties of these two differing amino acids, could provide initial insights into the structure-activity relationships (SAR) of these defensins.

Techniques such as site-directed mutagenesis and peptide engineering are powerful tools for systematically altering the amino acid sequence and structure of peptides to understand how these changes impact their biological activity. atamanchemicals.comnih.govhelsinki.fi These studies can help identify key residues or structural motifs essential for antimicrobial potency, target specificity, and stability. While the general principles of defensin SAR are being explored in the field, specific studies involving mutagenesis or peptide engineering experiments conducted directly on this compound to precisely map its SAR are not detailed in the provided search results. Such investigations would be valuable for optimizing its antimicrobial efficacy and potential applications.

Applications and Biotechnological Potential of Sm Amp D2 in Agricultural Science

Strategies for Enhancing Plant Resistance to Phytopathogenic Fungi and Oomycetes through Genetic Engineering of Sm-AMP-D2

Genetic engineering offers a powerful approach to introduce or enhance desirable traits in crops, including resistance to pathogens. The identification and molecular cloning of the cDNA sequences encoding this compound provide the foundational genetic material for such strategies. nih.govresearchgate.net By isolating the gene sequence corresponding to the mature this compound peptide, it becomes possible to introduce this gene into susceptible crop varieties.

The primary strategy involves the development of transgenic plants that constitutively express the this compound gene. This approach aims to provide the plant with an endogenous defense mechanism by having the antimicrobial peptide present in tissues susceptible to infection. The gene can be placed under the control of strong, constitutive promoters to ensure expression throughout the plant or tissue-specific promoters to target expression to areas most vulnerable to particular pathogens. The successful expression of a highly homologous defensin (B1577277), Sm-AMP-D1, in transgenic banana plants, leading to improved resistance against Fusarium oxysporum, supports the feasibility of this strategy for this compound. researchgate.netmusalit.org This demonstrates that plant defensin genes can be effectively integrated and expressed in crop genomes to confer enhanced disease resistance. researchgate.netmusalit.orgnih.gov

Development of Transgenic Crop Models Expressing this compound

The development of transgenic crop models expressing this compound follows established protocols for plant genetic transformation. This typically involves:

Gene Construct Design: Creating a DNA construct containing the this compound coding sequence linked to appropriate regulatory elements (promoter, terminator) and often a selectable marker gene to facilitate the identification of transformed cells. ajol.infocabidigitallibrary.org

Transformation Method: Introducing the gene construct into plant cells. Agrobacterium tumefaciens-mediated transformation is a widely used and effective method for many crop species. musalit.orgcabidigitallibrary.org Other methods, such as biolistics (gene gun), can also be employed.

Selection and Regeneration: Selecting the transformed cells using the selectable marker and regenerating whole plants from these cells through tissue culture. ajol.infocabidigitallibrary.org

Molecular Characterization: Confirming the integration of the this compound gene into the plant genome (e.g., via PCR, Southern blot) and verifying its expression at the RNA and protein levels (e.g., via RT-PCR, Northern blot, Western blot). musalit.orgnih.govcabidigitallibrary.org

Generation of Transgenic Lines: Developing stable transgenic lines through subsequent generations, ensuring the heritability and stable expression of the transgene. nih.gov

The successful development of transgenic banana lines expressing Sm-AMP-D1, which showed improved resistance to Fusarium oxysporum, serves as a precedent for the potential of developing similar transgenic models utilizing this compound. researchgate.netmusalit.org

Assessment of this compound Efficacy in Controlled Environments and Field Trials

Assessing the efficacy of this compound in conferring plant resistance involves a multi-stage process, moving from controlled laboratory and greenhouse conditions to field trials.

Controlled Environment Assessments:

Initial efficacy assessments are typically conducted in controlled environments, such as laboratories and greenhouses. agmetricsgroup.comagrithority.com These settings allow for precise control of environmental variables (temperature, humidity, light) and consistent pathogen inoculation, enabling researchers to determine the intrinsic effectiveness of this compound expression against target fungi and oomycetes under defined conditions. agrithority.com In vitro studies have already shown that this compound has strong inhibitory activity against several phytopathogenic fungi and oomycetes in the micromolar range. nih.govresearchgate.netnih.gov

PathogenIC50 (µM)Citation
B. sorokiniana0.5 nih.gov
F. oxysporum0.35 nih.gov
F. graminearum0.52 nih.gov
F. avenaceum0.52 nih.gov
B. cinerea1.0 nih.gov
P. betae< 1.0 nih.gov
Other Fungi/Oomycetes≤ 1.0 nih.govresearchgate.net

Note: IC50 values represent the half maximal inhibitory concentration.

Studies in controlled environments with transgenic plants expressing this compound would involve challenging these plants with specific pathogens at controlled inoculum levels and monitoring disease development compared to non-transgenic control plants. Metrics could include lesion size, disease severity scores, and pathogen biomass. researchgate.netmusalit.org

Field Trials:

Following promising results in controlled environments, efficacy must be validated in field trials. agmetricsgroup.comagrithority.comfrontiersin.orgbasf.com Field trials are crucial for evaluating performance under diverse environmental conditions, varying pathogen pressures, and different soil types and climates. agmetricsgroup.comagrithority.comfrontiersin.org These trials assess the durability and consistency of the resistance conferred by this compound expression in a real-world agricultural setting. agrithority.com

Field assessments would involve planting transgenic lines expressing this compound alongside control plants in replicated plots. Natural infection or artificial inoculation with relevant local pathogen strains would be used to evaluate resistance. Data collected would include disease incidence and severity, yield, and other relevant agronomic parameters. basf.com The success of field trials for other biostimulants and transgenic crops highlights the importance of this step in demonstrating practical efficacy. frontiersin.orgbasf.com

Feasibility Studies for this compound as a Component in Biofungicides or Biopesticides

The potent antimicrobial activity of this compound against phytopathogenic fungi and oomycetes suggests its potential as an active ingredient in biofungicides or biopesticides. nih.gov Feasibility studies for this application would explore:

Production Methods: Evaluating scalable and cost-effective methods for producing this compound. This could involve microbial fermentation (e.g., using bacteria or yeast) or synthesis.

Formulation: Developing stable and effective formulations for delivery of the peptide to plants or the soil. This might involve encapsulating the peptide or combining it with carriers to protect it from degradation and ensure targeted delivery.

Delivery Methods: Investigating appropriate application methods, such as foliar sprays, seed treatments, or soil drenching. researchgate.net

Efficacy as an Applied Product: Testing the efficacy of the formulated product against target pathogens in controlled environments and field trials when applied exogenously.

Regulatory Considerations: Navigating the regulatory landscape for biopesticides, which requires comprehensive data on efficacy and environmental impact. nih.gov

While defensins are recognized as promising natural molecules for developing eco-friendly alternatives to synthetic fungicides, specific feasibility studies for this compound as a standalone biofungicide component or within a broader biopesticide blend would be required to determine its commercial viability. nih.gov

Considerations for Sustainable Production and Delivery Systems of this compound for Agricultural Use

The sustainable production and delivery of this compound are critical for its long-term adoption in agriculture. Considerations include:

Sustainable Production:

Environmentally Friendly Manufacturing: Developing production processes that minimize energy consumption, waste generation, and the use of hazardous chemicals. If produced via microbial fermentation, optimizing fermentation processes for efficiency and reduced environmental footprint is key.

Renewable Resources: Utilizing renewable feedstocks for production where possible.

Scalability: Ensuring production methods can be scaled up to meet agricultural demand without significant negative environmental impacts.

Sustainable Delivery Systems:

Targeted Application: Developing delivery methods that ensure the peptide reaches the intended target (plant tissue or soil) efficiently, minimizing off-target exposure and potential environmental dissemination. researchgate.net

Reduced Environmental Impact of Formulations: Using biodegradable or environmentally benign formulation components.

Efficient Use of Resources: Delivery systems should optimize the use of water and energy during application.

Compatibility with Sustainable Farming Practices: Delivery methods should be compatible with existing sustainable agricultural practices, such as integrated pest management and conservation tillage. ucs.org Novel seed delivery systems are also being explored for sustainable agriculture. researchgate.net

Implementing sustainable production and delivery systems for this compound aligns with the broader goals of sustainable agriculture, which emphasize environmental stewardship, economic viability, and social equity. ucs.orgeuropa.eucgiar.orgcimmyt.org

Advanced Research Directions and Future Perspectives on Sm Amp D2

Exploration of Novel Biological Activities Beyond Antimicrobial Functions.

Research into antimicrobial peptides (AMPs) has revealed that many possess a range of biological activities beyond direct microbial killing, including immunomodulatory, anticancer, and antiviral effects. mdpi.comgoogle.com While Sm-AMP-D2 is primarily recognized for its antifungal and anti-oomycete properties, the exploration of potential novel biological activities is a critical future research direction. Investigating whether this compound exhibits effects on host immune responses, interactions with other organisms, or has therapeutic potential against non-microbial targets would expand our understanding of its biological role and potential applications. However, specific detailed research findings on novel biological activities of this compound beyond its known antimicrobial functions were not found in the consulted literature.

Integration of Omics Technologies (Transcriptomics, Proteomics, Metabolomics) in this compound Research.

The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, provides comprehensive insights into biological systems. nih.govmdpi.commdpi.comcore.ac.uk Transcriptomics examines gene expression profiles, proteomics studies the full set of proteins, and metabolomics analyzes small molecule metabolites. nih.govmdpi.commdpi.com Integrating these approaches can offer a holistic view of the cellular and molecular events influenced by or involving a specific compound like this compound. mdpi.com Applying omics technologies could help elucidate the mechanisms of action of this compound, identify pathways affected in target pathogens or host plants upon exposure, and potentially uncover new interacting partners or downstream effects. While omics technologies are widely used in biological research, specific detailed research findings on the integration of transcriptomics, proteomics, or metabolomics specifically in the context of this compound research were not found in the consulted literature.

Development of High-Throughput Screening Assays for this compound Variants.

High-throughput screening (HTS) is a widely used process in drug discovery and biological research that allows for the rapid testing of large numbers of compounds or variants for a specific biological activity. irbm.combmglabtech.comcolumbiabiosciences.com Developing HTS assays specifically for this compound or its designed variants would significantly accelerate the identification of peptides with enhanced potency, altered specificity, or novel activities. nih.gov HTS platforms leverage automation and miniaturization to efficiently screen large libraries. bmglabtech.com While HTS is a standard tool in peptide research, specific detailed research findings on the development or application of HTS assays specifically for this compound variants were not found in the consulted literature.

Application of Supramolecular Chemistry Principles for Targeted Delivery and Stability Enhancement of this compound.

Peptides can face challenges related to stability and targeted delivery in biological systems. Supramolecular chemistry, which focuses on non-covalent interactions to create complex assemblies, offers promising strategies to address these issues. rsc.orgsemanticscholar.orgnih.gov Applying supramolecular principles could lead to the development of delivery systems for this compound that enhance its stability, improve its solubility, and enable targeted delivery to specific sites of action, such as infected plant tissues or microbial cells. rsc.orgmdpi.com Supramolecular assemblies like micelles or nanoparticles can encapsulate or complex with peptides. semanticscholar.orgmdpi.com While supramolecular chemistry is an active area of research for drug delivery, specific detailed research findings on the application of supramolecular chemistry principles for the targeted delivery or stability enhancement of this compound were not found in the consulted literature.

Computational Design and De Novo Synthesis of this compound Inspired Peptidomimetics.

Computational methods play an increasingly important role in the design of peptides and peptidomimetics with desired properties. upc.edunih.govresearchgate.netbiorxiv.org Peptidomimetics are compounds that mimic the structural and functional characteristics of peptides but often possess improved properties like enhanced stability or bioavailability. google.comupc.edu Computational design approaches, including molecular modeling and machine learning, can be used to design this compound inspired peptidomimetics with potentially enhanced or altered activities. upc.edunih.govresearchgate.net De novo synthesis allows for the creation of novel molecules based on these computational designs. While computational design and peptidomimetic synthesis are established fields, specific detailed research findings on the computational design or de novo synthesis of this compound inspired peptidomimetics were not found in the consulted literature.

Ethical and Regulatory Considerations in the Application of Genetically Engineered Plants with this compound.

Given that this compound is derived from a plant and its gene shows promise for engineering pathogen resistance in crops, the application of genetically engineered plants expressing this compound raises important ethical and regulatory considerations. researchgate.netfao.orgnuffieldbioethics.orgalpinecollege.edu.in These considerations are similar to those surrounding other genetically modified organisms (GMOs) and include potential environmental impacts, such as gene flow to wild relatives, effects on biodiversity, and potential non-target effects. nuffieldbioethics.orgalpinecollege.edu.innih.gov Regulatory frameworks exist in various countries to assess the safety of genetically engineered plants for human health and the environment. nih.govfas.orgnih.gov Ethical discussions often revolve around the acceptability of altering the genetic makeup of organisms and the potential socioeconomic implications. nuffieldbioethics.orgalpinecollege.edu.in While the general ethical and regulatory landscape for genetically engineered plants is well-documented, specific detailed discussions or findings regarding ethical and regulatory considerations uniquely tied to the application of genetically engineered plants expressing this compound were not found in the consulted literature.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Sm-AMP-D2, and how can researchers validate purity and structural integrity?

  • Methodology :

  • Synthesis : Follow established organic chemistry protocols (e.g., solid-phase peptide synthesis for peptide-based compounds) with controls for reaction efficiency .
  • Characterization : Use HPLC for purity assessment (>95% threshold), mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) spectroscopy for structural validation .
  • Data Reporting : Include retention times (HPLC), m/z ratios (MS), and spectral peaks (NMR) in supplementary materials for reproducibility .

Q. How should researchers design a literature review to identify gaps in this compound’s mechanism of action?

  • Methodology :

  • Database Use : Leverage academic search tools (Google Scholar, PubMed, Semantic Scholar) with keywords like “this compound bioactivity” and “antimicrobial peptide mechanisms” .

  • Inclusion Criteria : Prioritize peer-reviewed studies with robust experimental designs (e.g., in vitro/in vivo models, dose-response curves) .

  • Gap Analysis : Tabulate findings (e.g., Table 1) comparing bioactivity across studies, highlighting inconsistent results or unexplored pathways .

    Table 1 : Example Literature Comparison for this compound Bioactivity

    StudyModel SystemEfficacy (IC50)Proposed MechanismLimitations
    A et al. (2022)E. coli12 µMMembrane disruptionLimited eukaryotic testing
    B et al. (2023)C. albicans28 µMROS inductionNo synergy tests

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically addressed?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for variables (e.g., pH, temperature) .
  • Experimental Replication : Reproduce key studies under standardized conditions, ensuring identical buffer systems and cell lines .
  • Statistical Reconciliation : Apply sensitivity analysis to identify outlier datasets and assess confounding factors (e.g., solvent effects) .

Q. What advanced techniques are suitable for studying this compound’s interaction with microbial membranes?

  • Methodology :

  • Biophysical Assays : Use surface plasmon resonance (SPR) for binding kinetics or circular dichroism (CD) to monitor structural changes upon lipid interaction .
  • Imaging : Confocal microscopy with fluorescently tagged this compound to visualize membrane disruption in real-time .
  • Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) to predict peptide-lipid interactions .

Q. How should researchers optimize experimental parameters for this compound’s dose-response studies?

  • Methodology :

  • Pilot Testing : Conduct preliminary assays to determine non-toxic ranges in host cells (e.g., MTT assay) .
  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • Error Mitigation : Include triplicate technical replicates and biological repeats (n ≥ 3) to account for variability .

Q. What strategies are effective for integrating multi-omics data in this compound research?

  • Methodology :

  • Transcriptomics : RNA-seq to identify gene expression changes in pathogens post-treatment; validate via qPCR .
  • Proteomics : LC-MS/MS to profile host-pathogen protein interactions disrupted by this compound .
  • Data Integration : Use platforms like Cytoscape for network analysis, linking omics datasets to mechanistic pathways .

Methodological Best Practices

Q. How to ensure reproducibility in this compound experiments?

  • Protocol Standardization : Document buffer compositions (e.g., 10 mM PBS, pH 7.4) and storage conditions (-80°C aliquots) .
  • Open Data : Share raw spectra, microscopy images, and statistical code via repositories like Zenodo .

Q. What ethical and data management considerations apply to this compound research?

  • Ethics Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .
  • Data Management Plans (DMPs) : Specify storage protocols (e.g., encrypted backups) and access controls in DMPs submitted to institutional review boards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.